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molecular formula C11H17NO3 B8369279 Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No. B8369279
M. Wt: 211.26 g/mol
InChI Key: UMMAJLDRBUYTLC-UHFFFAOYSA-N
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Patent
US04277472

Procedure details

186.8 g of pseudo-pelletierine and 264 g of freshly distilled chloroformic acid ethyl ester are slowly heated to a boil in 1 liter of absolute toluene within one hour. A vigorous evolution of gas sets in. The mixture is heated to a boil under reflux for a further 16 hours, then cooled and filtered. The filtrate is concentrated in a vacuum, and the residue is purified through vacuum distillation to obtain 223 g (86.5 percent) of light-yellow oil (b.p. 101° C. at 2.7 Pa.)
Name
pseudo-pelletierine
Quantity
186.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
86.5%

Identifiers

REACTION_CXSMILES
C[N:2]1[C@@H:7]2[CH2:8][C:9]([CH2:11][C@H:3]1[CH2:4][CH2:5][CH2:6]2)=[O:10].[CH2:12]([O:14][C:15](Cl)=[O:16])[CH3:13]>C1(C)C=CC=CC=1>[CH2:12]([O:14][C:15]([N:2]1[CH:7]2[CH2:6][CH2:5][CH2:4][CH:3]1[CH2:11][C:9](=[O:10])[CH2:8]2)=[O:16])[CH3:13]

Inputs

Step One
Name
pseudo-pelletierine
Quantity
186.8 g
Type
reactant
Smiles
CN1[C@@H]2CCC[C@H]1CC(=O)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to a boil
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in a vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue is purified through vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1C2CC(CC1CCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 223 g
YIELD: PERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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